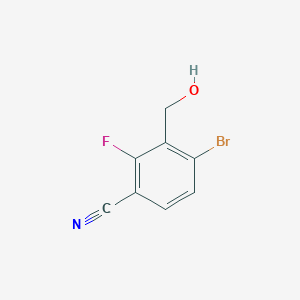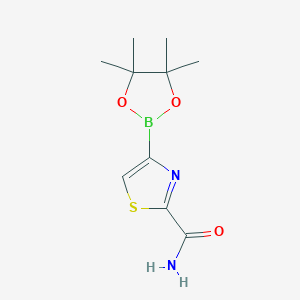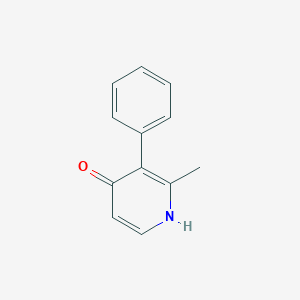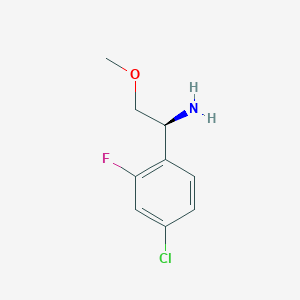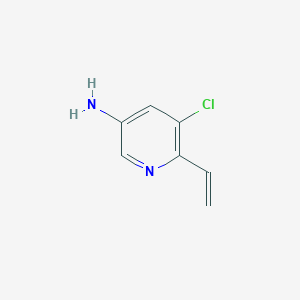
5-Chloro-6-vinylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-vinylpyridin-3-amine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a chlorine atom at the 5th position and a vinyl group at the 6th position makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-vinylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-6-vinylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-6-vinylpyridin-3-amine is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules through reactions like the Suzuki–Miyaura coupling .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies. It may exhibit biological activities that are useful in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-vinylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 5-Chloro-6-methylpyridin-3-amine
- 5-Chloro-6-ethylpyridin-3-amine
- 5-Chloro-6-propylpyridin-3-amine
Comparison: Compared to similar compounds, 5-Chloro-6-vinylpyridin-3-amine has a unique vinyl group at the 6th position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where the vinyl group can participate in additional reactions .
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
5-chloro-6-ethenylpyridin-3-amine |
InChI |
InChI=1S/C7H7ClN2/c1-2-7-6(8)3-5(9)4-10-7/h2-4H,1,9H2 |
Clave InChI |
PEGQOWAHQUEJIY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=C(C=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


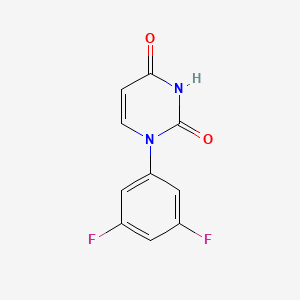
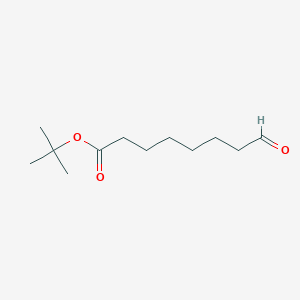
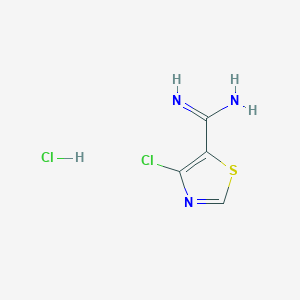
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
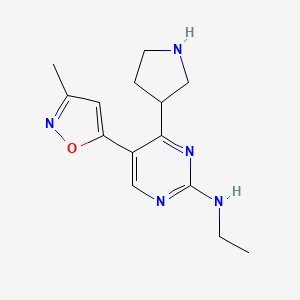

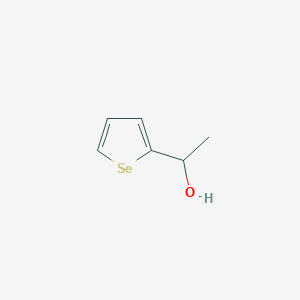
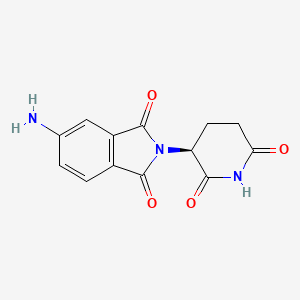
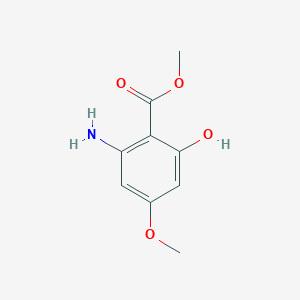
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
